molecular formula C11H12O2 B1526770 3-Benzoyloxolane CAS No. 1248356-66-2

3-Benzoyloxolane

Cat. No. B1526770
M. Wt: 176.21 g/mol
InChI Key: RSVDCXGFJUEGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoyloxolane (3-BzO) is an organic compound belonging to the class of oxolanes. It is a highly versatile and valuable chemical compound with a wide range of applications in synthetic organic chemistry and in the pharmaceutical and biotechnological industries. 3-BzO is a colorless, crystalline solid with a melting point of 65-67°C and a boiling point of 174-175°C. It is soluble in a variety of organic solvents, including ether, chloroform, benzene, and ethanol.

Scientific Research Applications

Photoinitiation in Polymerization

One of the significant applications of 3-Benzoyloxolane derivatives is in the field of polymer science as photoinitiators for free radical polymerization. For instance, 6-Benzoyl-1,3-benzodioxolane has been synthesized and characterized for its capability to act as an initiator for the polymerization of various monomers. This compound, due to its hydrogen abstraction type photoinitiator nature, does not require an additional hydrogen donor for initiation, setting it apart from benzophenone-based photoinitiators (Wang & Nie, 2009) Wang & Nie, 2009.

Environmental Analysis

Another application involves the environmental analysis of pharmaceuticals, personal care products, and illicit drugs in water bodies. A study presented a new technique, ultra-performance liquid chromatography–electrospray tandem mass spectrometry, for developing simultaneous multiresidue methods. This method, capable of determining multiple classes of compounds, showcases the broader applicability of analytical techniques involving benzoyloxolane derivatives in environmental monitoring (Kasprzyk-Hordern et al., 2008) KasprzykHordernetal.,2008Kasprzyk-Hordern et al., 2008.

Antimicrobial Research

Benzoxazole derivatives, which are structurally related to benzoyloxolane, have been evaluated for their antimicrobial activities. These compounds exhibited a broad spectrum of activity against various microorganisms, indicating their potential as scaffolds in the design of new potent drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016) Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016.

Skin Care and Cosmetic Applications

In the cosmetic industry, benzoyl peroxide, a compound related to 3-Benzoyloxolane, is extensively used in acne treatment. It has been studied for its effectiveness and safety in treating acne vulgaris, indicating its importance in dermatological applications (Kawashima et al., 2014) Kawashimaetal.,2014Kawashima et al., 2014.

properties

IUPAC Name

oxolan-3-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVDCXGFJUEGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyloxolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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